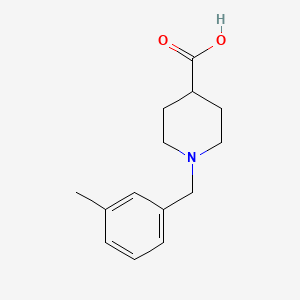

4-(2-氨基乙氧基)苯甲酸

描述

4-(2-Aminoethoxy)benzoic acid is a compound that is not directly discussed in the provided papers. However, the papers do discuss various benzoic acid derivatives, which can provide insight into the chemical behavior and properties that might be expected from 4-(2-Aminoethoxy)benzoic acid. These derivatives include azo-benzoic acids, co-crystals with hydroxyl benzoic acids, methoxy benzoic acids, and complex compounds with amino benzoic acids .

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves multiple steps, including nitrification, diazotization, methylation, oxidation, and selective reduction. For example, the synthesis of 2-amino-4-methoxy benzoic acid from toluidine follows such a route, resulting in a white powder with a yield of 61% . Similarly, complex compounds of 4-[(3,4-dimethoxybenzyl)amino] benzoic acid with rare-earth metal ions have been synthesized, indicating the versatility of benzoic acid derivatives in forming complexes .

Molecular Structure Analysis

The molecular structures of benzoic acid derivatives are characterized using various spectroscopic techniques such as NMR, UV-VIS, IR, and sometimes X-ray crystallography. For instance, the structures of azo-benzoic acids were confirmed using NMR, UV-VIS, and IR spectroscopy . The molecular structures and geometries can also be optimized using computational methods like density functional theory .

Chemical Reactions Analysis

Benzoic acid derivatives can undergo a range of chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, as observed in the azo-benzoic acids . The extent of these equilibria can be influenced by the solvent composition and pH of the medium. Additionally, the formation of co-crystals with other compounds, such as hydroxyl benzoic acids, demonstrates the ability of benzoic acid derivatives to engage in intermolecular interactions and hydrogen bonding .

Physical and Chemical Properties Analysis

The physical properties of benzoic acid derivatives, such as melting points and solubility, can be determined through experimental methods. For example, the synthesized 2-amino-4-methoxy benzoic acid has a melting point range of 176-178°C . The chemical properties, including reactivity and stability, can be inferred from thermal analysis and spectroscopic data. The thermal stability of complex compounds of amino benzoic acid with rare-earth metal ions ranges from 100°C to 150°C . The solubility of these compounds can be enhanced through the formation of co-crystals, as shown in the study of trans-4-[(2-amino-3,5-dibrobenzyl)amino] cyclohexanol co-crystals .

科学研究应用

聚苯胺掺杂

4-(2-氨基乙氧基)苯甲酸作为一种取代的苯甲酸,在导电聚合物聚苯胺的掺杂中得到应用。苯甲酸衍生物用于提高聚苯胺的电导率,使其适用于先进的技术应用 (Amarnath & Palaniappan, 2005)。

镧系配位化合物中的发光性质

取代的苯甲酸,包括类似于4-(2-氨基乙氧基)苯甲酸的衍生物,用于合成镧系配位化合物。这些化合物,尤其是在含有给电子或夺电子基团时,表现出不同的光致发光性质,这对于照明和显示技术中的应用至关重要 (Sivakumar, Reddy, Cowley, & Vasudevan, 2010)。

伪肽合成的构建模块

苯甲酸的衍生物,类似于4-(2-氨基乙氧基)苯甲酸,被合成为用于肽模拟物和组合化学中的新型氨基酸。这些化合物作为复杂分子结构合成中的多功能构建模块,有利于药物开发和生化研究 (Pascal, Sola, Labéguère, & Jouin, 2000)。

活性氧检测的荧光探针

与4-(2-氨基乙氧基)苯甲酸密切相关的苯甲酸衍生物已被开发为新型荧光探针。这些化合物被设计用于检测活性氧(ROS),这在各种生物和化学应用中至关重要。它们区分特定ROS类型的能力使它们成为医学诊断和生物研究中的宝贵工具 (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003)。

安全和危害

属性

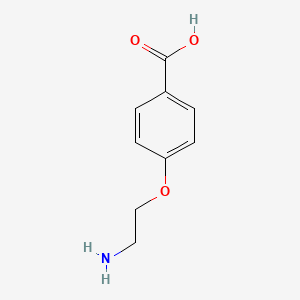

IUPAC Name |

4-(2-aminoethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODDQKUDQGKJEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminoethoxy)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-Ethylthien-2-yl)methyl]piperazine](/img/structure/B1274469.png)